(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[321]oct-3-ene-2-carboxamide is a bicyclic compound with significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide involves several steps. One common method includes the preparation of intermediates such as (2S,5R)-6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid, which is then converted to the target compound through a series of reactions . The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as palladium on carbon for hydrogenation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different chemical and biological properties. These derivatives are often used in further research and development .
Scientific Research Applications
(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential as a beta-lactamase inhibitor, which can enhance the efficacy of antibiotics . Additionally, it has applications in the pharmaceutical industry for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of (2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide involves its interaction with specific molecular targets, such as beta-lactamases. By inhibiting these enzymes, the compound prevents the degradation of beta-lactam antibiotics, thereby enhancing their antibacterial activity . The pathways involved in this mechanism include the formation of a stable complex with the enzyme, which inhibits its function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide include other beta-lactamase inhibitors such as avibactam and clavulanic acid . These compounds share a similar mechanism of action but differ in their chemical structure and specific interactions with beta-lactamases .
Uniqueness: What sets this compound apart is its unique bicyclic structure, which provides enhanced stability and specificity in inhibiting beta-lactamases . This makes it a valuable compound in the development of new antibiotics and therapeutic agents .
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide |
InChI |
InChI=1S/C8H11N3O3/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)14/h2,5-6,14H,3H2,1H3,(H2,9,12)/t5-,6+/m1/s1 |
InChI Key |
SAGCLBGWUIMZAG-RITPCOANSA-N |
Isomeric SMILES |
CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2O |
Canonical SMILES |
CC1=CC2CN(C1C(=O)N)C(=O)N2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.